molecular formula C13H12O4 B12671936 2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- CAS No. 78819-23-5

2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)-

Cat. No.: B12671936
CAS No.: 78819-23-5
M. Wt: 232.23 g/mol
InChI Key: CVVJKMHDDJCIGC-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- is an organic compound with a complex structure that includes a furanone ring and methoxyphenylmethylene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- typically involves the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the furanone ring. Common synthetic routes include:

    Aldol Condensation: This reaction involves the condensation of 4-methoxyphenylacetic acid with an aldehyde under basic conditions to form the intermediate, which then cyclizes to form the furanone ring.

    Cyclization Reactions: The intermediate formed from the aldol condensation undergoes cyclization under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation and cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: Shares structural similarities but differs in functional groups and reactivity.

    4-Methoxyphenylacetic acid: A precursor in the synthesis of the target compound.

    5-Hydroxy-4-methoxy-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one: Another compound with a similar furanone ring structure.

Uniqueness

2(5H)-Furanone, 4-methoxy-5-(methoxyphenylmethylene)-, (5Z)- is unique due to its specific substitution pattern and the presence of both methoxy and phenylmethylene groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

78819-23-5

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

(5Z)-4-methoxy-5-[methoxy(phenyl)methylidene]furan-2-one

InChI

InChI=1S/C13H12O4/c1-15-10-8-11(14)17-13(10)12(16-2)9-6-4-3-5-7-9/h3-8H,1-2H3/b13-12-

InChI Key

CVVJKMHDDJCIGC-SEYXRHQNSA-N

Isomeric SMILES

COC\1=CC(=O)O/C1=C(/C2=CC=CC=C2)\OC

Canonical SMILES

COC1=CC(=O)OC1=C(C2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.